molecular formula C6H12N2O B12995339 2-Amino-N,N-dimethylcyclopropane-1-carboxamide

2-Amino-N,N-dimethylcyclopropane-1-carboxamide

Cat. No.: B12995339
M. Wt: 128.17 g/mol
InChI Key: RKVKDMACWCKKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,N-dimethylcyclopropane-1-carboxamide is an organic compound with the molecular formula C6H12N2O It is a cyclopropane derivative featuring an amino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclopropane carboxylic acid with dimethylamine and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

2-Amino-N,N-dimethylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N,N-dimethylcyclopropane-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-amino-N,N-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c1-8(2)6(9)4-3-5(4)7/h4-5H,3,7H2,1-2H3

InChI Key

RKVKDMACWCKKOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.